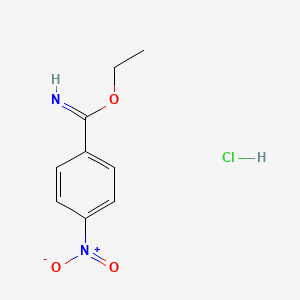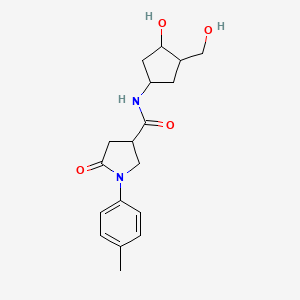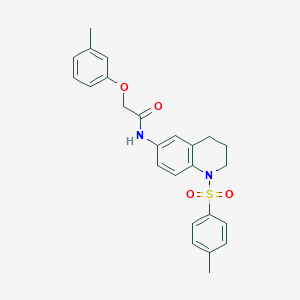![molecular formula C19H17N3O3 B2978201 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 958710-96-8](/img/structure/B2978201.png)
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . It also contains a 3,4-dihydro-1H-isoquinolin-2-yl group, which is a type of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions such as the Castagnoli–Cushman reaction . This reaction is commonly used in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a quinazoline derivative, it might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoquinoline group could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis Techniques
The compound 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione, falls within the broader category of quinazoline derivatives, which have been studied for various synthesis methods and applications in scientific research. An efficient protocol for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using catalytic amounts of cesium carbonate has been developed, showcasing the utility of these compounds in drug synthesis, including Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Additionally, solvent-free conditions have been explored for synthesizing quinazoline-2,4(1H,3H)-diones, emphasizing sustainable chemistry (Mizuno et al., 2007).
Chemical Reactions and Stability
Research into the reactivity of quinazoline-2,4-diones has led to novel molecular rearrangements and the formation of different compounds depending on the reactants. For example, 3-chloroquinoline-2,4-diones have been shown to react with ethanolamine, forming various products through reactions with isothiocyanic acid, which depend on substituents in specific positions (Klásek et al., 2020).
Advanced Materials and Drug Discovery
Quinazoline derivatives have been explored for their potential in drug discovery and the development of materials with specific properties. Directed search for biologically active compounds among hydrogenated isoindolylalkyl(alkylaryl-,aryl-)carboxylic acids with quinazoline fragments has been carried out, focusing on the design, synthesis, and modification to identify compounds modifying carbohydrate metabolism (Martynenko et al., 2019). Furthermore, studies on the stability of new pharmaceutical substances containing quinazoline-4(3H)-one derivatives under stress conditions have provided insights into their potential applications and handling (Gendugov et al., 2021).
Antioxidant Applications
The antioxidant efficiency of quinazoline derivatives in lubricating greases has been investigated, showing that certain compounds can significantly improve the oxidative stability of lubricants, highlighting the utility of these compounds in industrial applications (Hussein et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17(21-10-9-13-5-1-2-6-14(13)11-21)12-22-18(24)15-7-3-4-8-16(15)20-19(22)25/h1-8H,9-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEBIKCWMFGWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)

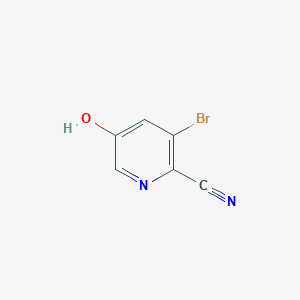
![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)


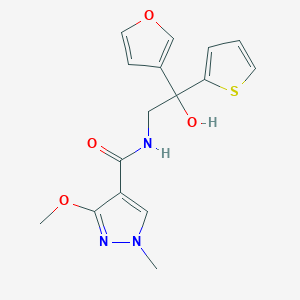
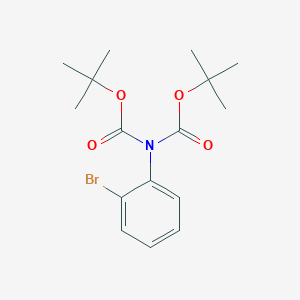
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea](/img/structure/B2978134.png)
![4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione](/img/structure/B2978135.png)
